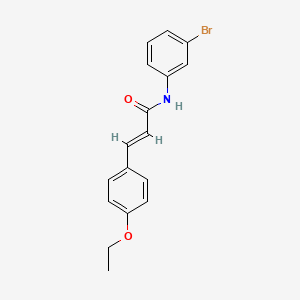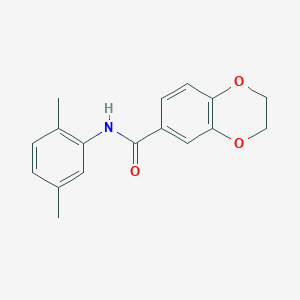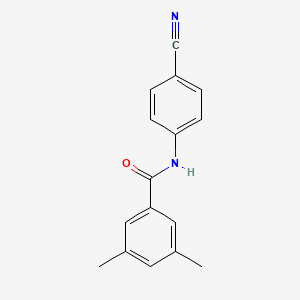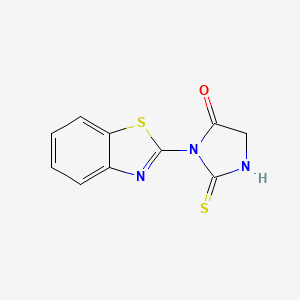![molecular formula C16H11BrO3 B5813345 5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)
5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone, also known as BMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMF has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune response. Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone in lab experiments is that it has been extensively studied and has been found to possess a wide range of biological activities. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for further research on 5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone. One area of research could be the development of new anticancer drugs based on the structure of this compound. Additionally, further research could be done to elucidate the mechanism of action of this compound, which could lead to the development of new treatments for neurodegenerative diseases. Finally, research could be done to explore the potential applications of this compound in other areas, such as cardiovascular disease and diabetes.
Méthodes De Synthèse
5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with 5-methylfurfural in the presence of a base, followed by a cyclization reaction using an acid catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-10-2-7-14(19-10)8-12-9-15(20-16(12)18)11-3-5-13(17)6-4-11/h2-9H,1H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIMXXBMQWEZJS-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5813276.png)

![4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
![4-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5813289.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5813308.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5813315.png)

![methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5813343.png)

![3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B5813357.png)



